
4-Ethoxy-benzamidine
Overview
Description
4-Ethoxy-benzamidine (C₉H₁₂N₂O) is an aromatic amidine derivative featuring an ethoxy (-OC₂H₅) substituent at the para position of the benzene ring. Amidines are characterized by the -C(=NH)-NH₂ functional group, which confers strong basicity and reactivity, making them valuable in medicinal chemistry (e.g., protease inhibition) and organic synthesis. However, direct experimental data for this compound are sparse in the provided evidence, necessitating comparisons with structurally related compounds.
Preparation Methods
Preparation Methods
Method 1: Two-Step Synthesis via Amidoxime Intermediate
This approach involves:
- Amidoxime formation : Reacting 4-ethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., K₂CO₃).
- Reduction : Converting the amidoxime intermediate to 4-ethoxy-benzamidine using reducing agents.
Key data :
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
1 | NH₂OH·HCl, K₂CO₃, ethanol, reflux | 90–95% | |
2 | Zn/HCl or Fe/HCl, room temperature | 86–93% |
This method is scalable and avoids noble metal catalysts, but requires careful control of reducing agent stoichiometry.
Method 2: Catalytic Hydrogenation with Rhodium
A more advanced protocol uses:
- Ionic liquid-supported Rh(0) catalyst.
- Hydrogen gas (0.15 MPa) at room temperature.
Reaction equation :
$$
\text{4-Ethoxy-benzonitrile} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Amidoxime} \xrightarrow[\text{Rh catalyst}]{\text{H}2} \text{this compound}
$$
Comparative Analysis of Reduction Strategies
Parameter | Zn/HCl Reduction | Catalytic Hydrogenation |
---|---|---|
Yield | 86–93% | 98% |
Reaction Time | 1–3 hrs | 4 hrs |
Scalability | Moderate | High |
Byproducts | Requires multiple extractions | Minimal |
Catalytic hydrogenation offers superior efficiency but requires specialized equipment, while chemical reduction remains accessible for small-scale synthesis.
Key Process Optimization Insights
- Solvent selection : Ethanol/water mixtures (90:10) improve amidoxime solubility.
- Temperature control : Maintaining 80°C during amidoxime formation prevents byproduct generation.
- Catalyst loading : 0.5–1 mol% Rh achieves optimal conversion rates.
Quality Control Metrics
- Purity : HPLC analysis shows ≥99.5% purity for catalytic methods.
- Characterization :
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-benzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It plays a role in protein crystallization and structural analysis, aiding in the study of protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, particularly as enzyme inhibitors, is ongoing.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-ethoxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as a reversible competitive inhibitor of serine proteases, including trypsin and trypsin-like enzymes. By binding to the active site of these enzymes, it prevents substrate access and inhibits enzymatic activity. This property makes it useful in studies of enzyme kinetics and protein structure .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below contrasts 4-Ethoxy-benzamidine with analogs from the methoxy-substituted benzene family (Table 1).
Table 1: Comparative Properties of this compound and Methoxy Analogs
Key Observations:
Molecular Weight and Substituent Effects: The ethoxy group in this compound increases molecular weight by ~13 g/mol compared to 4-Methoxybenzamide. This aligns with the trend seen in methoxy vs. ethoxy derivatives (e.g., Methoxybenzene vs. Larger substituents like ethoxy reduce aqueous solubility but enhance organic solvent compatibility.
Basicity and Reactivity :
- Amidines (pKa ~11–12) are significantly more basic than amides (pKa ~0–1) due to resonance stabilization of the protonated form. This makes this compound more reactive in acidic environments compared to 4-Methoxybenzamide .
Thermal Stability :
- Amidines generally exhibit lower melting points than amides due to reduced hydrogen-bonding capacity. For example, 4-Methoxybenzamide melts at 164–167°C , while amidine analogs (e.g., benzamidine HCl) melt below 150°C.
Research Findings and Limitations
- Synthetic Challenges : Ethoxy-substituted amidines require careful handling due to their sensitivity to hydrolysis, whereas methoxy analogs are more stable .
- Data Gaps : Experimental data for this compound’s solubility, toxicity, and spectroscopic profiles are absent in the provided evidence. Further studies are needed to validate predicted properties.
Biological Activity
4-Ethoxy-benzamidine is a benzamidine derivative characterized by its ethoxy substitution, which influences its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial activity. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound acts primarily through the inhibition of serine proteases, which are crucial in various physiological processes including blood coagulation and inflammatory responses. The compound's mechanism may involve:
- Enzyme Inhibition : It binds to the active sites of serine proteases, preventing substrate access and thus inhibiting enzymatic activity.
- Receptor Interaction : The compound may also act as a ligand for certain receptors, influencing signal transduction pathways.
Antimicrobial Properties
Recent studies have demonstrated significant antimicrobial activity against various pathogens:
- Inhibition of Pathogens : this compound has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, outperforming some standard antibiotics in specific assays .
- Minimum Inhibitory Concentration (MIC) : The compound exhibits low MIC values, indicating potent antibacterial properties. For instance, in a study, it displayed better growth inhibition compared to chlorhexidine at certain concentrations .
Cytotoxicity Analysis
Cytotoxicity studies have indicated that this compound possesses low toxicity levels:
- Cell Viability : When tested against human embryonic kidney (HEK) cells, the compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .
- Comparative Toxicity : Novel benzamidine analogs showed varying toxicity levels, with this compound being among those with lower toxicity at higher concentrations .
Synthesis and Evaluation
A recent study synthesized several benzamidine derivatives, including this compound, and evaluated their biological activities:
- Synthesis Methodology : The synthesis involved condensation reactions followed by various modifications to enhance biological activity.
- Evaluation Results : The synthesized compounds were tested for antimicrobial efficacy against P. gingivalis and other pathogens using micro-broth dilution methods. Results indicated significant inhibitory effects with minimal cytotoxicity .
Comparative Analysis of Benzamidine Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzamidine | Basic benzamide structure | Anticoagulant |
4-Hydroxybenzamidine | Hydroxyl group on benzamide | Antifungal |
This compound | Ethoxy group enhances solubility | Antimicrobial |
2-Aminobenzamidine | Amino group on the benzene ring | Antiviral |
This table illustrates the diversity among benzamidine derivatives and highlights the unique properties of this compound that may enhance its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethoxy-benzamidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-ethoxybenzoyl chloride with amidine precursors under anhydrous conditions (e.g., THF, DMF) at 60–80°C typically yields the compound. Solvent polarity and temperature significantly impact reaction efficiency; polar aprotic solvents enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis . Characterization via HPLC (≥95% purity) and NMR (δ 7.8–8.2 ppm for aromatic protons) is critical for validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound is classified as harmful if swallowed (H302) and requires storage in airtight containers at 4°C to prevent degradation. Refer to SDS guidelines for acute toxicity management, including immediate decontamination of exposed skin with water and ethanol .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ spectroscopic techniques:
- 1H/13C-NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while the amidine group shows characteristic NH2 signals (δ 5.2–5.6 ppm).
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~3350 cm⁻¹ (N-H) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 165.19 (calculated for C9H11N2O) validate molecular weight .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to collate data from in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity). Control variables such as cell line specificity (e.g., HEK293 vs. HeLa) and solvent interference (DMSO concentration ≤0.1%). Meta-analyses using fixed/random-effects models can identify confounding factors .
Q. What strategies optimize this compound’s solubility and stability for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility. Stability under physiological pH (7.4) can be assessed via accelerated degradation studies (40°C/75% RH for 6 weeks) with HPLC monitoring. Lyophilization in cryoprotectants (trehalose) improves long-term storage .
Q. How do computational models predict this compound’s interactions with target enzymes (e.g., trypsin-like proteases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB IDs: 1TLP, 2AYW). Parameterize force fields (AMBER) for amidine-enzyme hydrogen bonding. Validate with MD simulations (GROMACS) to assess binding free energy (ΔG) and residence time .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement design of experiments (DoE) with orthogonal parameters (temperature, stoichiometry, catalyst loading). Central composite designs (CCD) identify optimal conditions. Use QbD principles to establish a design space with ±10% tolerance for critical process parameters .
Q. How can researchers validate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound. CRISPR-Cas9 knockouts of putative targets (e.g., PARP1) in cell models confirm specificity. Dose-response curves (EC50) and time-lapse imaging further validate dynamic effects .
Q. Methodological Resources
Properties
IUPAC Name |
4-ethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFTRNWHJZQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407788 | |
Record name | 4-Ethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25412-71-9 | |
Record name | 4-Ethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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